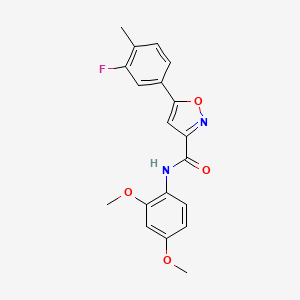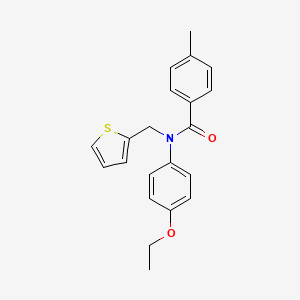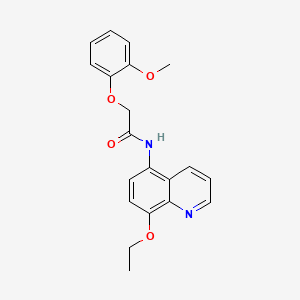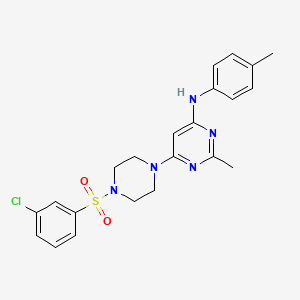![molecular formula C19H22N2O3S2 B11336220 1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(4-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336220.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(4-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structure, which includes a cyclopenta[d]pyrimidine core, a thiolane ring, and a sulfanyl group attached to a methylphenyl moiety
準備方法
The synthesis of 3-(4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE involves multiple steps. The general synthetic route includes the following steps:
Formation of the cyclopenta[d]pyrimidine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the thiolane ring: This step involves the formation of the thiolane ring through cyclization reactions.
Attachment of the sulfanyl group: The sulfanyl group is introduced through nucleophilic substitution reactions using appropriate reagents.
Final assembly: The final compound is assembled through a series of coupling reactions to attach the methylphenyl moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
化学反応の分析
3-(4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, leading to the formation of alcohol derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols, amines).
科学的研究の応用
3-(4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-(4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
類似化合物との比較
Similar compounds to 3-(4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE include:
2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole: This compound shares a similar sulfanyl group but has a different core structure.
3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole: This compound has a similar sulfanyl group but a different heterocyclic core.
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: This compound has a similar aromatic substitution pattern but a different overall structure.
The uniqueness of 3-(4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE lies in its specific combination of structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C19H22N2O3S2 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
1-(1,1-dioxothiolan-3-yl)-4-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C19H22N2O3S2/c1-13-5-7-14(8-6-13)11-25-18-16-3-2-4-17(16)21(19(22)20-18)15-9-10-26(23,24)12-15/h5-8,15H,2-4,9-12H2,1H3 |
InChIキー |
MPIUYSBIPKDDCN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)N(C3=C2CCC3)C4CCS(=O)(=O)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11336150.png)
![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11336156.png)
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11336157.png)

![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11336166.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B11336171.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336174.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11336184.png)
![2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11336189.png)

![N-(4-ethoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336199.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11336207.png)
